molecular formula C11H14ClN3O2 B2775483 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2415573-11-2

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2775483
CAS No.: 2415573-11-2
M. Wt: 255.7
InChI Key: KZIRUZPOFKTFPO-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloropyrimidine moiety linked to a piperidine ring, which is further connected to an ethanone group. Its molecular formula is C11H14ClN3O2, and it has a molecular weight of 255.7 g/mol.

Preparation Methods

The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves several steps, typically starting with the preparation of the chloropyrimidine intermediate. One common method involves the reaction of 5-chloro-2-iodopyrimidine with a piperidine derivative in the presence of a base such as DIEA (diisopropylethylamine) in DMF (dimethylformamide) at elevated temperatures (around 60°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as DIEA, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential, particularly in the treatment of metabolic disorders such as type 2 diabetes.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as agonists for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . By stimulating GPR119, these compounds can enhance glucose-dependent insulin release and promote the secretion of incretin hormones such as GLP-1, thereby improving glycemic control in diabetic patients.

Comparison with Similar Compounds

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can be compared with other similar compounds, such as:

    5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): This compound is also a GPR119 agonist and has been studied for its antidiabetic properties.

    1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone: Another derivative with potential biological activities.

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-8(16)15-4-2-10(3-5-15)17-11-13-6-9(12)7-14-11/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIRUZPOFKTFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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